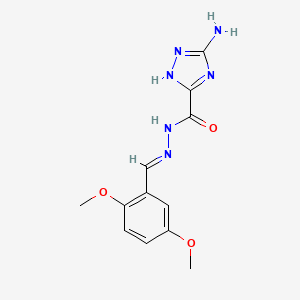

(E)-5-amino-N'-(2,5-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzaldehyde, specifically 2,5-dimethoxybenzaldehyde . Benzaldehyde derivatives are known for their wide range of applications in the field of organic chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves a condensation reaction . For instance, a Schiff base, 2-[(E)-(2,5-dimethoxybenzylidene)amino]-4-methylphenol (DMPC), was synthesized by condensation reaction of 2,5-dimethoxybenzaldehyde with 2-amino-4-methylphenol .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as FT-IR, NMR, UV/visible and ESI–MS . X-ray diffraction (XRD) method has also been used to analyze the crystal structure .

Scientific Research Applications

Synthesis and Structural Studies

- The compound is synthesized through acid-catalyzed reactions involving similar triazole derivatives, providing insights into its structure through techniques like X-ray diffraction and spectroscopy. This highlights its potential for further chemical analysis and applications in material science (Alotaibi et al., 2018).

Molecular Docking and Potential Inhibitory Action

- The compound’s derivatives have been docked with human prostaglandin reductase, suggesting possible inhibitory actions. This implies potential applications in drug design, especially in targeting specific enzymes or receptors (Nayak & Poojary, 2019).

Antioxidant Properties

- Some derivatives of the compound demonstrate significant antioxidant properties, indicating its use in developing treatments or supplements for oxidative stress-related conditions (Hussain, 2016).

Urease Inhibition and Antibacterial Activities

- Certain triazole derivatives exhibit excellent urease inhibition and significant antibacterial activities. This suggests their application in developing new antibacterial agents or treatments for infections caused by urease-producing bacteria (Hanif et al., 2012).

Applications in Energetic Materials

- Derivatives of the compound have been used in synthesizing nitrogen-rich cations for energetic materials, showing potential in explosives or propellant formulations due to their high density and thermal stability (Zhang et al., 2018).

Anti-Inflammatory and Antimicrobial Activities

- The compound and its derivatives exhibit anti-inflammatory and antimicrobial activities, suggesting their potential in pharmaceutical research for developing new anti-inflammatory and antimicrobial drugs (Labanauskas et al., 2001).

Safety and Hazards

Properties

IUPAC Name |

3-amino-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O3/c1-20-8-3-4-9(21-2)7(5-8)6-14-17-11(19)10-15-12(13)18-16-10/h3-6H,1-2H3,(H,17,19)(H3,13,15,16,18)/b14-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEODUPIDUKPQC-MKMNVTDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2816426.png)

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2816429.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2816431.png)

![4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2816438.png)

![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2816440.png)

![2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2816445.png)